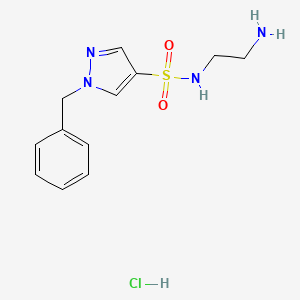![molecular formula C13H12ClF4NO2 B7640460 (3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)
(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone, also known as JNJ-40411813, is a novel and potent small molecule inhibitor of the histone lysine-specific demethylase 1A (LSD1). LSD1 is an epigenetic regulator that plays a critical role in the regulation of gene expression and is implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone is a potent and selective inhibitor of LSD1, which is a critical epigenetic regulator that plays a role in the regulation of gene expression. LSD1 functions as a histone demethylase, which removes methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting LSD1, this compound can modulate gene expression and potentially have therapeutic effects in a variety of human diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cell lines, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal cell death. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone has several advantages for use in scientific research. It is a potent and selective inhibitor of LSD1, which makes it a valuable tool for studying the role of LSD1 in gene expression and disease pathogenesis. Additionally, this compound has been optimized for high yields and purity, making it suitable for use in biochemical and cellular assays. However, there are also some limitations to using this compound in lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in vivo, and it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of (3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to study its mechanism of action in more detail, including its effects on gene expression and chromatin structure. Additionally, future studies could focus on developing more potent and selective LSD1 inhibitors, as well as testing this compound in clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of (3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone involves a multi-step process that starts with the reaction of 3-chloro-4-fluoroaniline with 4-hydroxy-4-(trifluoromethyl)piperidine to form an intermediate. This intermediate is then reacted with 2,2,2-trifluoroacetyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to provide high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in a variety of human diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In preclinical studies, this compound has demonstrated potent antitumor activity in a variety of cancer cell lines, including leukemia, breast, and prostate cancer. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF4NO2/c14-9-7-8(1-2-10(9)15)11(20)19-5-3-12(21,4-6-19)13(16,17)18/h1-2,7,21H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRRHBCLMRUPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
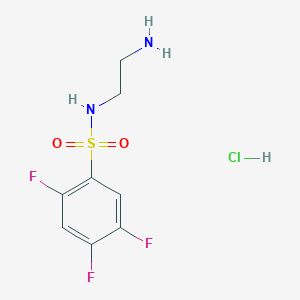
![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)
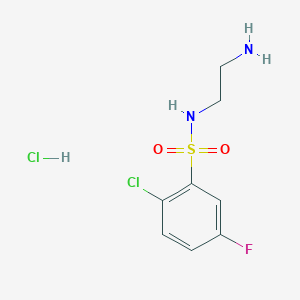
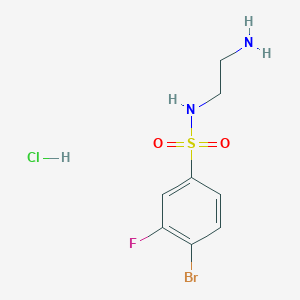
![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
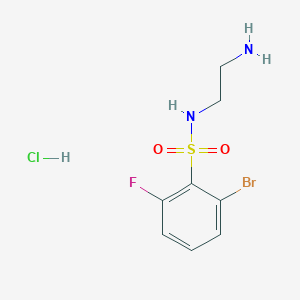
![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)
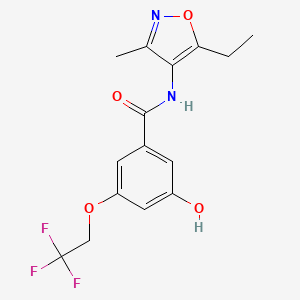
![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)
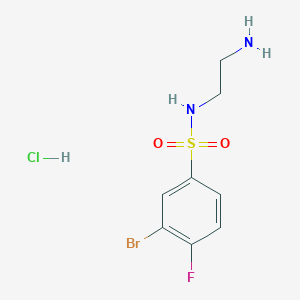
![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)
